molecular formula C3H8ClO2P B12648716 Ethyl methylphosphonochloridoate CAS No. 5284-09-3

Ethyl methylphosphonochloridoate

Cat. No.: B12648716
CAS No.: 5284-09-3
M. Wt: 142.52 g/mol
InChI Key: RTLLQQBEJNHPCH-UHFFFAOYSA-N
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Description

Ethyl methylphosphonochloridoate (CAS RN: 5284-09-3) is an organophosphorus compound with the molecular formula C₃H₈ClO₂P and the IUPAC name this compound. Structurally, it consists of a methyl group bonded to a phosphorus atom, an ethoxy group, and a chloride substituent, forming a reactive chloridate ester . Its primary uses include serving as an intermediate in the synthesis of pesticides, flame retardants, and pharmaceuticals, leveraging its reactivity in nucleophilic substitution and esterification reactions .

Properties

IUPAC Name

1-[chloro(methyl)phosphoryl]oxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClO2P/c1-3-6-7(2,4)5/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLLQQBEJNHPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967308
Record name Ethyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5284-09-3
Record name Methylphosphonochloridic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphosphonochloridic acid, ethyl ester can be synthesized through several methods. One common method involves the reaction of methylphosphonic dichloride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the ester. The general reaction is as follows:

[ \text{CH}_3\text{P(O)Cl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{P(O)(OCH}_2\text{CH}_3\text{)Cl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of methylphosphonochloridic acid, ethyl ester often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methylphosphonochloridic acid, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonate esters.

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield methylphosphonic acid and ethanol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water or aqueous solutions of acids or bases.

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and alcohols.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Hydrolysis: Methylphosphonic acid and ethanol.

    Substitution: Various phosphonate esters, depending on the nucleophile used.

Scientific Research Applications

Methylphosphonochloridic acid, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylphosphonochloridic acid, ethyl ester involves its reactivity with nucleophiles. The chlorine atom is highly reactive and can be easily substituted by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of ethyl methylphosphonochloridoate become evident when compared to its analogs. Key differences arise from variations in alkyl chain length, substituent groups (e.g., thio vs. oxy groups), and steric effects. Below is a detailed analysis:

Propyl Methylphosphonochloridoate (CAS 15110-09-5)

  • Molecular Formula : C₄H₁₀Cl₂P
  • Structural Difference : Replaces the ethyl group with a propyl chain and includes an additional chlorine atom.
  • Impact: Increased molecular weight (191.87 g/mol vs. The extra chlorine atom may elevate reactivity in hydrolysis reactions .
  • Applications : Less commonly used in pharmaceuticals due to higher toxicity but employed in specialty polymer synthesis .

Isobutyl Methylphosphonochloridate (CAS 18359-05-2)

  • Molecular Formula : C₅H₁₂ClO₂P
  • Structural Difference : Branched isobutyl group replaces the linear ethyl chain.
  • Impact : The bulky isobutyl group reduces steric accessibility, slowing reaction kinetics but improving thermal stability. This makes it suitable for high-temperature industrial processes .
  • Applications : Used in flame-retardant formulations and as a corrosion inhibitor .

O-Methyl Ethylphosphonothionochloridate (CAS 1497-69-4)

  • Molecular Formula : C₃H₈ClOPS
  • Structural Difference: Substitutes the oxygen atom in the phosphoryl group with sulfur (thionochloridate).
  • Impact: The sulfur atom increases electron density at the phosphorus center, accelerating nucleophilic substitution reactions. However, thionochloridates are generally less stable toward hydrolysis than oxychloridates .
  • Applications : Primarily used in agrochemicals for its rapid degradation in environmental conditions .

O,O-Dibutyl Methylphosphonothionate (CAS 18628-73-4)

  • Molecular Formula : C₉H₂₁O₂PS
  • Structural Difference : Features two butyl groups and a thioate (S=O) group instead of chloride.
  • Impact : The thioate group enhances resistance to hydrolysis, making it a preferred intermediate in slow-release pesticides. The long alkyl chains improve solubility in organic matrices .
  • Applications : Key component in delayed-action insecticides and lubricant additives .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrolysis Rate (Relative)
This compound 5284-09-3 C₃H₈ClO₂P 150.52 Ethyl, Cl, Methyl High
Propyl methylphosphonochloridoate 15110-09-5 C₄H₁₀Cl₂P 191.87 Propyl, 2Cl, Methyl Moderate
Isobutyl methylphosphonochloridate 18359-05-2 C₅H₁₂ClO₂P 194.57 Isobutyl, Cl, Methyl Low
O-Methyl ethylphosphonothionochloridate 1497-69-4 C₃H₈ClOPS 158.57 Ethyl, S, Cl, Methyl Very High

Research Findings

  • Toxicity: this compound inhibits acetylcholinesterase, leading to neurotoxic effects at elevated concentrations. Its hydrolysis product, methylphosphonic acid, is less toxic but persistent in aquatic environments .
  • Synthesis: Optimized via reaction of methylphosphonic acid with chloroethanol in the presence of thionyl chloride, yielding >85% purity .
  • Environmental Behavior : Degrades faster in alkaline conditions (t₁/₂ = 12 hours at pH 10) compared to neutral conditions (t₁/₂ = 72 hours) .

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